molecular formula C15H7Cl2F3N2S2 B2458846 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide CAS No. 400082-15-7

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide

Cat. No.: B2458846
CAS No.: 400082-15-7
M. Wt: 407.25
InChI Key: RJBMURAISCCAQE-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide is a synthetic organic compound characterized by the presence of dichlorophenyl, thiadiazolyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. This intermediate is then reacted with 3-(trifluoromethyl)phenyl sulfide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are typically employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl phenyl sulfide
  • 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-(trifluoromethyl)phenyl sulfide
  • 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-(trifluoromethyl)phenyl sulfide

Uniqueness

The presence of the trifluoromethyl group in 4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 3-(trifluoromethyl)phenyl sulfide imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2S2/c16-11-5-4-8(6-12(11)17)13-14(24-22-21-13)23-10-3-1-2-9(7-10)15(18,19)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBMURAISCCAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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